4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 4-methoxyphenyl group and a 4-methylbenzoate ester. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.
Substitution with 4-Methoxyphenyl Group: The chromen-2-one intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification with 4-Methylbenzoic Acid: The final step involves the esterification of the chromen-2-one derivative with 4-methylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes and signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzoate can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl benzoate: Similar structure but lacks the methyl group on the benzoate ester.
4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar structure but has a chlorine atom instead of a methyl group on the benzoate ester.
4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-nitrobenzoate: Similar structure but has a nitro group instead of a methyl group on the benzoate ester.
Properties
Molecular Formula |
C24H18O5 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 4-methylbenzoate |
InChI |
InChI=1S/C24H18O5/c1-15-3-5-17(6-4-15)24(26)28-19-11-12-20-21(14-23(25)29-22(20)13-19)16-7-9-18(27-2)10-8-16/h3-14H,1-2H3 |
InChI Key |
ZEXKPOGHQUIHFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.